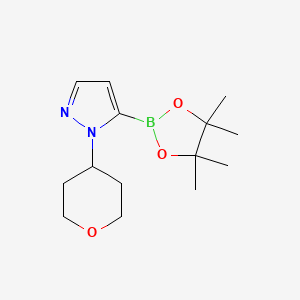

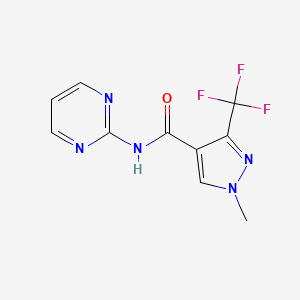

![molecular formula C17H18N2O4S B2719854 Methyl 6-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034552-16-2](/img/structure/B2719854.png)

Methyl 6-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate” is a compound with the empirical formula C9H7NO3S . It’s a solid substance provided by Sigma-Aldrich .

Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 209.22 .Scientific Research Applications

Synthesis and Structural Analysis

Dipeptide Synthons : A study described the synthesis of a related spirocyclic compound, illustrating its utility as a novel dipeptide synthon for peptide synthesis. This compound showed potential in the construction of complex peptide structures, indicating its versatility in synthetic chemistry (Suter et al., 2000).

Radiotracer Development : Another research effort focused on developing a highly specific radiotracer for the nociceptin opioid peptide (NOP) receptor, showcasing the compound's relevance in neuroscientific studies and potential for in vivo receptor occupancy studies (Zhang et al., 2014).

Anticancer and Antidiabetic Analogs : Research into spirothiazolidines analogs revealed their significant anticancer activities against various carcinoma cell lines, as well as antidiabetic properties, highlighting the therapeutic potential of spirocyclic compounds in treating chronic conditions (Flefel et al., 2019).

Chemical Properties and Reactions

Cycloaddition Reactions : Studies on cycloaddition reactions of methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates have contributed to the understanding of regioselective synthetic strategies, essential for designing compounds with specific structural features (Molchanov & Tran, 2013).

Synthetic Routes and Applications : The synthesis and investigation of heterospirocyclic compounds, including azirines and oxaspiro structures, provided insights into new synthetic routes and applications in creating amino acid derivatives and peptide synthesis (Raber, Brun, & Heimgartner, 2007).

Safety And Hazards

Future Directions

properties

IUPAC Name |

methyl 6-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-22-16(21)11-10-17(11)4-6-19(7-5-17)15(20)12-9-13(23-18-12)14-3-2-8-24-14/h2-3,8-9,11H,4-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNDCUZUSYGXBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC12CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol](/img/structure/B2719776.png)

![3-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2719777.png)

![N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2719778.png)

![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2719783.png)

![2-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2719784.png)

![3-[1-(2-Ethoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]oxybenzonitrile](/img/structure/B2719790.png)

![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide](/img/structure/B2719792.png)